Phenmetrazine carbamate
Description
Properties
CAS No. |
180839-98-9 |
|---|---|
Molecular Formula |
C70H96O2P2 |
Synonyms |
Phenmetrazine carbamate |
Origin of Product |
United States |
Synthetic Methodologies for Phenmetrazine Carbamate Derivatives
Foundational Principles of Carbamate (B1207046) Formation from Amine Precursors
The creation of a carbamate linkage from an amine involves the formation of a new carbon-nitrogen bond and a carbon-oxygen double bond, typically through the reaction of an amine with a suitable carbonyl-containing reagent.
Carbamates can be synthesized through various carbonylation strategies. One common approach involves the reaction of amines with carbon dioxide and an alkyl halide in the presence of a base. acs.orgnih.govorganic-chemistry.org The reaction is believed to proceed through the nucleophilic attack of the amine on carbon dioxide, forming a carbamate anion intermediate. nih.gov This intermediate is then alkylated by the alkyl halide to yield the final carbamate product. acs.orgnih.gov The use of a strong, non-nucleophilic base can accelerate the reaction by stabilizing the carbamate anion. nih.gov
Another route is the Curtius rearrangement, where an acyl azide (B81097) is converted into an isocyanate, which can then be trapped by an alcohol to form the carbamate. organic-chemistry.orgwikipedia.org This method is particularly useful for generating carbamates from carboxylic acids. organic-chemistry.org
A widely employed and efficient method for the synthesis of carbamates from amines is the use of chloroformate reagents. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate. wikipedia.org This process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com
The versatility of this method is enhanced by the availability of a wide array of chloroformate analogues, allowing for the introduction of various substituent groups onto the carbamate nitrogen. astm.org For instance, methyl chloroformate and 2,2,2-trichloroethyl chloroformate have been successfully used to derivatize primary and secondary amines, including phenmetrazine. astm.orgnih.govoup.comasme.org The reaction is often rapid and can be performed under mild conditions, including at room temperature and in aqueous environments, which is advantageous for the derivatization of biological samples. astm.orgasme.orgoup.com
Optimized Protocols for the Chemical Derivatization of Phenmetrazine to Carbamate Forms
The derivatization of phenmetrazine to its carbamate form is a key step in various analytical procedures, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. This conversion improves the chromatographic properties of phenmetrazine, which tends to exhibit poor peak shape in its underivatized form. nih.govresearchgate.net
The derivatization of phenmetrazine with chloroformates has been optimized to achieve high efficiency and yield. A significant advantage of using reagents like methyl chloroformate is the ability to perform the extraction and derivatization in a single step under aqueous conditions. astm.orgoup.comasme.orgoup.com This eliminates the need for a separate extraction and evaporation step, simplifying the sample preparation process. asme.orgoup.com
The reaction is typically carried out at a slightly alkaline pH, often using a carbonate buffer (pH 9), to facilitate the reaction. oup.com The derivatization can be completed at room temperature with a short reaction time, for example, by shaking for 10 minutes. oup.com Under these conditions, high recoveries of over 83% have been reported for phenmetrazine. astm.orgasme.org The resulting carbamate derivatives are stable and exhibit excellent chromatographic properties. astm.orgnih.govoup.com
Table 1: Optimized Conditions for Phenmetrazine Derivatization with Methyl Chloroformate
| Parameter | Condition | Source |
| Derivatizing Reagent | Methyl Chloroformate | astm.orgoup.comoup.com |
| Solvent | Isooctane | oup.comoup.com |
| pH | 9 (Carbonate Buffer) | oup.com |
| Temperature | Room Temperature | astm.orgasme.org |
| Reaction Time | 10 minutes (shaking) | oup.com |
| Recovery | >83% | astm.orgasme.org |
Different chloroformate analogues have been utilized for the derivatization of phenmetrazine, each offering specific advantages for detection and analysis. Methyl chloroformate is a commonly used reagent due to its stability in water and its ability to produce stable carbamates with high yields. astm.orgasme.orgoup.com
Another notable reagent is 2,2,2-trichloroethyl chloroformate. nih.gov The derivatization of phenmetrazine with this reagent results in the formation of phenmetrazine 2,2,2-trichloroethyl carbamate. nih.gov A key feature of this derivative is the presence of three chlorine atoms, which produces a characteristic molecular ion isotope cluster in mass spectrometry (m/z 351, 353, 355, and 357), aiding in its unambiguous identification. nih.govresearchgate.net This distinct isotopic pattern provides a high degree of confidence in the analytical results.
Table 2: Comparison of Chloroformate Reagents for Phenmetrazine Derivatization
| Chloroformate Reagent | Derivative Formed | Key Analytical Feature | Source |
| Methyl Chloroformate | Phenmetrazine methyl carbamate | Stable derivative with good chromatographic properties | astm.orgasme.orgoup.com |
| 2,2,2-Trichloroethyl Chloroformate | Phenmetrazine 2,2,2-trichloroethyl carbamate | Characteristic molecular ion isotope cluster due to three chlorine atoms | nih.govresearchgate.net |
Stereochemical Considerations in the Synthesis of Phenmetrazine Carbamate Derivatives
Phenmetrazine possesses two chiral centers, leading to the possibility of different stereoisomers. wikipedia.orgcore.ac.uk The commercially available form, Preludin, is the racemic threo-form of phenmetrazine. core.ac.uk The synthesis of phenmetrazine itself can be stereoselective, and the stereochemistry of the final product can be influenced by the starting materials and reaction conditions. core.ac.ukmdpi.com
When derivatizing phenmetrazine to its carbamate form, the reaction at the secondary amine nitrogen does not typically affect the existing stereocenters at positions 2 and 3 of the morpholine (B109124) ring. Therefore, the stereochemistry of the phenmetrazine starting material is expected to be retained in the carbamate product. For example, if racemic threo-phenmetrazine is used, the resulting carbamate derivative will also be a racemic threo-mixture. If an enantiomerically pure form of phenmetrazine were to be used, the resulting carbamate would also be expected to be enantiomerically pure. Studies on the stereochemistry of related substituted phenylmorpholines, such as phendimetrazine, have confirmed the stability of the chair conformation of the morpholine ring. cdnsciencepub.com
Structural Elucidation and Spectroscopic Characterization of Phenmetrazine Carbamate Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in a compound. For phenmetrazine carbamate (B1207046) derivatives, a combination of mass spectrometry, nuclear magnetic resonance, and infrared/ultraviolet-visible spectroscopy is employed for comprehensive structural confirmation.
Mass Spectrometry (MS) Fragmentation Patterns and Isotope Cluster Analysis of Carbamate Derivatives
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. When phenmetrazine is derivatized to form a carbamate, the resulting mass spectrum exhibits characteristic patterns.
For instance, the derivatization of phenmetrazine with 2,2,2-trichloroethyl chloroformate yields phenmetrazine 2,2,2-trichloroethyl carbamate. nih.gov In electron ionization mass spectrometry (EI-MS), this derivative displays a distinct molecular ion isotope cluster at m/z 351, 353, 355, and 357. nih.gov This isotopic pattern is a direct result of the three chlorine atoms in the derivatizing agent. nih.gov Further fragmentation of this carbamate derivative produces other significant peaks at m/z 247, 245, 204, 114, and 70, which aid in its definitive identification. nih.gov In contrast, underivatized phenmetrazine shows a weaker molecular ion at m/z 177 and a base peak at m/z 71. nih.gov
Derivatization with agents like methyl chloroformate also produces corresponding carbamates that can be analyzed by GC-MS. nih.gov The fragmentation of these derivatives is influenced by the carbamate moiety, often involving cleavage at the amide nitrogen, which can help in identifying the core phenmetrazine structure and the specific carbamate group attached. researchgate.net The stability of the carbamate group, owing to resonance between the amide and carboxyl functionalities, influences these fragmentation pathways. nih.gov
Table 1: Key Mass Spectrometry Fragments for Phenmetrazine and a Carbamate Derivative
| Compound | Key m/z Values | Interpretation |
| Phenmetrazine | 177, 71 | Molecular ion and base peak, respectively. nih.gov |
| Phenmetrazine 2,2,2-trichloroethyl carbamate | 351, 353, 355, 357; 247, 245, 204, 114, 70 | Molecular ion isotope cluster and other characteristic fragments. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For a phenmetrazine carbamate, the ¹H NMR spectrum would show signals corresponding to the protons on the phenyl ring, the morpholine (B109124) ring, and the methyl group. The formation of the carbamate would introduce new signals and shift existing ones, particularly those on the morpholine ring adjacent to the nitrogen atom. For example, in various carbamate derivatives, the -NH proton of the carbamate group typically appears as a broad singlet in the ¹H NMR spectrum. rsc.org
The structure of phenmetrazine itself has been confirmed using NMR spectroscopy. swgdrug.orgaston.ac.uk For a this compound, the ¹³C NMR spectrum would be expected to show a characteristic signal for the carbonyl carbon of the carbamate group, in addition to the signals for the phenyl and morpholine ring carbons.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Signatures
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural characterization.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. For a this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbamate moiety. These include a strong C=O (carbonyl) stretching vibration, typically in the range of 1700-1730 cm⁻¹, and N-H stretching and bending vibrations if the carbamate is unsubstituted or monosubstituted. rsc.org For comparison, the IR spectrum of phenmetrazine hydrochloride would show characteristic peaks for the amine salt and the phenyl group. windows.net The presence of the ether linkage in the morpholine ring would also give rise to a C-O stretching band. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to aromatic systems. The UV spectrum of phenmetrazine in an acidic solution shows absorption maxima that are characteristic of the phenyl group. nih.gov Upon formation of a carbamate derivative, the electronic environment of the chromophore (the phenyl group) may be slightly altered, potentially leading to small shifts in the absorption maxima.
Chromatographic Behavior and Retention Characteristics of this compound Derivatives
Chromatographic techniques, particularly gas chromatography, are essential for the separation and analysis of phenmetrazine and its derivatives from complex matrices.
Influence of Carbamate Moiety on Gas Chromatography (GC) Retention Times and Peak Shape
The conversion of phenmetrazine to a carbamate derivative significantly alters its chromatographic properties. Underivatized phenmetrazine can exhibit poor peak shape, often with substantial tailing, on common GC columns. nih.gov This is a common issue with primary and secondary amines due to their interaction with active sites on the column.
Derivatization to a carbamate neutralizes the basic nitrogen, leading to improved chromatographic behavior. For example, the 2,2,2-trichloroethyl carbamate derivative of phenmetrazine shows an excellent peak shape. nih.gov However, this derivatization also increases the molecular weight and can alter the volatility of the compound, which in turn affects its retention time. The retention time of the derivatized phenmetrazine (9.5 minutes) was found to be substantially longer than that of the underivatized molecule (2.5 minutes) under specific GC conditions. nih.gov This increase in retention time is a direct consequence of the larger and more complex carbamate moiety. researchgate.net
Table 2: Comparison of GC Retention Times for Phenmetrazine and its Carbamate Derivative
| Compound | Retention Time (min) | Peak Shape |
| Underivatized Phenmetrazine | 2.5 | Poor (substantial tailing) nih.gov |
| Phenmetrazine 2,2,2-trichloroethyl carbamate | 9.5 | Excellent nih.gov |
Theoretical Conformational Analysis and Molecular Geometry of this compound Structures
One such relevant study involves the computational analysis of Benzyl(3-fluoro-4-morpholinophenyl)carbamate, a molecule that shares the core morpholine and carbamate functionalities with potential this compound structures. pnrjournal.com DFT calculations, specifically using the B3LYP method with 6-311++G(d,p) and cc-pVDZ basis sets, have been employed to determine the optimized geometry of this related compound. pnrjournal.com These computational approaches allow for a detailed examination of the molecule's structural parameters.
In the case of carbamate derivatives, the planarity of the carbamate group itself is a key feature, arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance imparts a degree of double-bond character to the C-N bond, restricting rotation and influencing the orientation of adjacent substituents. scispace.com
Detailed theoretical calculations on morpholine derivatives provide expected ranges for key bond lengths and angles. For instance, in Benzyl(3-fluoro-4-morpholinophenyl)carbamate, the N-C bond lengths within the morpholine ring and extending to the carbamate group have been calculated. pnrjournal.com The bond angles are also determined by the hybridization of the constituent atoms, with the sp3 hybridized carbons of the morpholine ring adopting tetrahedral geometries, while the sp2 hybridized atoms of the carbamate and phenyl groups exhibit trigonal planar arrangements.
The following tables present theoretical data for Benzyl(3-fluoro-4-morpholinophenyl)carbamate, which can be considered representative for understanding the molecular geometry of a this compound derivative.
Table 1: Selected Theoretical Bond Lengths of Benzyl(3-fluoro-4-morpholinophenyl)carbamate (Å) Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. pnrjournal.com
| Bond | Bond Length (Å) |
| N-C (carbamate) | 1.3700 |
| C=O (carbamate) | 1.2200 |
| O-C (carbamate ester) | 1.3500 |
| N-C (morpholine) | 1.4729 |
| C-C (morpholine) | 1.5300 |
| C-O (morpholine) | 1.4300 |
| C-F (phenyl) | 1.3500 |
Table 2: Selected Theoretical Bond Angles of Benzyl(3-fluoro-4-morpholinophenyl)carbamate (°) Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. pnrjournal.com
| Angle | Bond Angle (°) |
| O=C-N (carbamate) | 125.0 |
| O=C-O (carbamate) | 124.0 |
| N-C-O (carbamate) | 111.0 |
| C-N-C (morpholine) | 112.0 |
| C-O-C (morpholine) | 110.0 |
| C-C-N (morpholine) | 110.0 |
| C-C-O (morpholine) | 111.0 |
It is important to note that while these values are for a related structure, they provide a strong theoretical basis for predicting the molecular geometry of this compound. The presence of a methyl group at the 3-position of the morpholine ring in phenmetrazine would introduce further steric considerations, potentially leading to slight variations in the bond angles and dihedral angles around the morpholine ring compared to the presented data. Further computational studies specifically on this compound would be necessary to elucidate its precise conformational preferences and geometric parameters.
Advanced Analytical Methodologies for the Detection and Quantification of Phenmetrazine Carbamate Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Derivatized Phenmetrazine Analysis
GC-MS is a cornerstone technique for the analysis of phenmetrazine, largely due to its high sensitivity and specificity. researchgate.net However, underivatized phenmetrazine exhibits poor chromatographic peak shape, often with significant tailing. nih.govsigmaaldrich.comastm.org Derivatization to form carbamates or other derivatives significantly improves its chromatographic properties. nih.govsigmaaldrich.comastm.org
The choice of derivatizing agent is crucial for optimizing the analysis of phenmetrazine. Various chloroformate reagents are utilized to convert phenmetrazine into its more stable and volatile carbamate (B1207046) derivative, making it well-suited for GC-MS analysis. oup.com
One effective derivatizing agent is 2,2,2-trichloroethyl chloroformate . nih.gov This reagent reacts with phenmetrazine to form phenmetrazine 2,2,2-trichloroethyl carbamate. nih.gov The resulting derivative exhibits excellent chromatographic properties and provides unambiguous identification due to the characteristic molecular ion isotope cluster (m/z 351, 353, 355, and 357) caused by the three chlorine atoms. nih.govresearchgate.net This method demonstrates high precision, with within-run and between-run precisions of 1.9% and 3.2%, respectively, at a concentration of 20 micrograms/mL. nih.gov
Another commonly used reagent is methyl chloroformate , which produces a stable carbamate derivative in high yields. oup.com The resulting phenmetrazine carbamate has a significant molecular ion at m/z 235 and a base peak at m/z 70. oup.com However, for quantification, m/z 129 is often chosen to avoid potential interferences near the retention time of the base peak. oup.com
4-carbethoxyhexafluorobutyryl chloride represents another derivatization approach. sigmaaldrich.comastm.orgasme.org This reagent forms a derivative with a molecular ion at m/z 427 in electron ionization mass spectrometry and a base peak at m/z 428 (protonated molecular ion) in methane (B114726) chemical ionization mass spectrometry. sigmaaldrich.comastm.org This method also shows good precision, with within-run and between-run precisions of 2.6% and 3.1%, respectively. sigmaaldrich.comastm.org
The optimization of the derivatization process also involves careful control of reaction conditions such as pH, solvent, and temperature to ensure complete derivatization and minimize the formation of byproducts. oup.commdpi.com
Quantitative analysis of phenmetrazine using GC-MS after derivatization requires the use of an appropriate internal standard to ensure accuracy and precision. nih.govsigmaaldrich.comoup.comojp.gov
| Derivatizing Agent | Internal Standard | Linearity Range (µg/mL) | Detection Limit (µg/mL) | Key Mass Fragments (m/z) of Phenmetrazine Derivative |
| 2,2,2-trichloroethyl chloroformate | N-propylamphetamine | 1 to 100 | 0.5 | 351, 353, 355, 357, 247, 245, 204, 114, 70 nih.gov |
| Methyl chloroformate | N-ethylamphetamine | 0.5 to 100 | Not specified | 235, 129, 114, 70 oup.com |
| 4-carbethoxyhexafluorobutyryl chloride | N-ethylamphetamine | 1 to 100 | 0.2 | 427, 70 sigmaaldrich.comastm.org |
| Perfluorooctanoyl chloride | N-propylamphetamine | Not specified | Not specified | Not specified ojp.gov |
The development of these methods involves establishing calibration curves over a relevant concentration range and validating the method's linearity, precision, and accuracy. sigmaaldrich.comastm.orgoup.com For instance, the method using methyl chloroformate was found to be linear from 0.5 to 100 µg/mL with a correlation coefficient of 0.999. oup.com Similarly, the assay with 4-carbethoxyhexafluorobutyryl chloride was linear from 1 to 100 µg/mL. sigmaaldrich.comastm.org
A significant challenge in the GC-MS analysis of phenmetrazine is the potential for analytical interferences and false positives. One documented issue is the reaction of ephedrine (B3423809) with formaldehyde, a common solvent contaminant, to form a compound with a mass spectrum similar to that of phenmetrazine. researchgate.net High injector temperatures can exacerbate the formation of this interfering compound. researchgate.net
Strategies to mitigate these issues include:
Using high-purity solvents to minimize contaminants like formaldehyde. researchgate.net
Optimizing GC injector temperatures to prevent thermal conversion of other analytes into interfering compounds. researchgate.net
Employing full-scan chemical ionization (CI) GC-MS analysis with specific derivatives, such as hexafluorobutyryl (HFB) derivatives, for definitive identification. researchgate.net
Careful selection of derivatizing agents. For example, while some derivatizing agents might cause issues with certain co-eluting compounds, others may provide better separation and unique mass spectra. oup.com
Confirmation using multiple characteristic ions during selected ion monitoring (SIM) to increase the specificity of the analysis. nih.govoup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for this compound Derivatives (Exploration of non-GC amenable carbamates)
While GC-MS is a powerful tool, Liquid Chromatography-Mass Spectrometry (LC-MS) offers advantages for analyzing compounds that are non-volatile or thermally unstable, including certain carbamate derivatives. azolifesciences.com LC-MS can often analyze compounds with minimal or no derivatization, simplifying sample preparation. azolifesciences.comnih.gov
For carbamates in general, LC-MS/MS methods have been developed for their detection in various matrices. nih.govnih.govactapol.net These methods often utilize reversed-phase chromatography with columns like C8 or C18 and mobile phases consisting of water/acetonitrile or water/methanol gradients with additives like formic acid or ammonium (B1175870) acetate. nih.govthermofisher.com
While specific LC-MS methods for this compound are not extensively detailed in the provided search results, the principles of LC-MS analysis of other carbamates and related stimulant drugs can be applied. For example, a "dilute and shoot" LC-MS/MS method has been developed for the simultaneous determination of phentermine and its metabolites in urine, demonstrating the speed and simplicity that LC-MS can offer. researchgate.net
The development of an LC-MS method for phenmetrazine carbamates would involve:
Selection of an appropriate LC column and mobile phase to achieve good chromatographic separation. actapol.netd-nb.info
Optimization of MS parameters , such as ionization source (e.g., electrospray ionization - ESI) and collision energies for tandem mass spectrometry (MS/MS) to ensure sensitive and specific detection. thermofisher.comupf.edu
Validation of the method for linearity, accuracy, precision, and matrix effects. actapol.netupf.edu
The use of LC-MS could be particularly beneficial for analyzing carbamate derivatives of phenmetrazine that might be less amenable to GC analysis due to lower volatility or thermal lability.
Implementation of Robust Quality Control and Assurance Protocols in Derivatized Analytical Research
Robust quality control (QC) and quality assurance (QA) protocols are essential to ensure the reliability and validity of analytical results for derivatized phenmetrazine. usgs.gov
Key components of a robust QC/QA program include:
Method Validation: The analytical method must be thoroughly validated to demonstrate its suitability for its intended purpose. actapol.netscholars.direct This includes assessing:
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response. sigmaaldrich.comastm.orgoup.comscholars.direct
Precision and Accuracy: Determining the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). nih.govsigmaaldrich.comastm.orgoup.com
Limits of Detection (LOD) and Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified. nih.govsigmaaldrich.comastm.orgscholars.direct
Specificity and Selectivity: Ensuring the method can unequivocally identify the analyte in the presence of other components in the sample matrix. upf.edu
Recovery: Assessing the efficiency of the extraction process. scholars.direct
Use of Controls: Regularly analyzing positive and negative control samples to monitor the performance of the assay. oup.com
Internal Standards: Incorporating an internal standard in all samples, calibrators, and controls to correct for variations in extraction efficiency and instrument response. nih.govsigmaaldrich.comoup.comojp.gov
Monitoring for Interferences: Being vigilant for potential interferences from the sample matrix or from contaminants in reagents and solvents. researchgate.netnimj.org
Proficiency Testing: Participating in external proficiency testing programs to independently assess the laboratory's performance.
By implementing these comprehensive QC and QA measures, analytical laboratories can ensure the generation of high-quality, defensible data in the analysis of this compound derivatives.
Theoretical Frameworks in Carbamate Modified Phenylmorpholine Research
Computational Chemistry and Molecular Modeling of Carbamate (B1207046) Structures
Computational chemistry and molecular modeling are indispensable tools for elucidating the intricate details of carbamate-containing molecules at an atomic level. These methods allow for the exploration of electronic properties and dynamic behaviors that are difficult to observe experimentally.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is particularly useful for calculating various molecular properties and has been applied to the study of carbamate-containing compounds. nih.govresearchgate.netscispace.com DFT calculations can provide valuable information about the electronic properties of phenmetrazine carbamate, which are crucial for understanding its reactivity and potential interactions with biological targets.
Key electronic descriptors obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more reactive.
Other important parameters that can be calculated using DFT include:
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when an electron is added to a molecule.
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.
Hardness (η): A measure of the resistance to charge transfer.
Electrophilicity (ω): A measure of the ability of a molecule to accept electrons. nih.gov
These descriptors can be used to quantitatively assess the reactivity of the carbamate group in this compound and related molecules. nih.gov For instance, the electrophilicity of the carbamate is a key factor in its chemical stability. nih.gov The carbonyl carbon of the carbamate is susceptible to nucleophilic attack, a crucial step in the mechanism of action for many carbamate-based enzyme inhibitors. nih.govnih.gov DFT calculations can help to predict the likelihood of such reactions by evaluating the electronic properties of the molecule. nih.gov
| Descriptor | Symbol | Significance in Carbamate Research |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability and influences stability. nih.gov |
| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and stability. nih.gov |
| Ionization Potential | I | Energy needed to remove an electron. |
| Electron Affinity | A | Energy released upon gaining an electron. |
| Chemical Potential | μ | Measures the escaping tendency of electrons. nih.gov |
| Hardness | η | Resistance to change in electron distribution. nih.gov |
| Electrophilicity | ω | Propensity to accept electrons; relates to reactivity. nih.gov |
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. asu.edu This technique is particularly valuable for exploring the conformational landscape of flexible molecules like this compound and understanding their interactions with their environment, such as solvent molecules or biological macromolecules. nih.govsci-hub.st
The carbamate group can impose a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen atom into the carbonyl group. nih.govacs.org This can lead to the existence of different stable or metastable conformations, which may have different biological activities. MD simulations can be used to sample these different conformations and determine their relative energies and populations. unimi.it
In the context of drug design, MD simulations can be used to model the interaction of this compound with its putative biological target. By placing the molecule in the active site of a receptor or enzyme, the simulation can provide insights into the binding mode, the key intermolecular interactions (such as hydrogen bonds and van der Waals forces), and the stability of the resulting complex. sci-hub.st This information is crucial for understanding the molecular basis of the compound's activity and for designing new derivatives with improved binding affinity and selectivity.
Enhanced sampling techniques, such as accelerated molecular dynamics, can be employed to overcome the timescale limitations of conventional MD simulations and explore larger conformational changes that may be relevant for biological function. nih.govsci-hub.st
| Application | Information Gained |
|---|---|
| Conformational Analysis | Identification of stable and metastable conformations, and their relative populations. unimi.it |
| Binding Mode Analysis | Prediction of how the molecule binds to a biological target. sci-hub.st |
| Interaction Studies | Characterization of intermolecular forces, such as hydrogen bonds and hydrophobic interactions. |
| Solvation Effects | Understanding the influence of the solvent on the molecule's conformation and properties. |
Quantitative Structure-Activity Relationship (QSAR) Approaches for Carbamate-Containing Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov
Development of Predictive Models for Theoretical Biological Interactions of Carbamate Derivatives
The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure and physicochemical properties. The final step is to use statistical methods to build a mathematical model that correlates the descriptors with the biological activity.
In the context of this compound and its analogues, a QSAR model could be developed to predict their affinity for a particular receptor or their ability to inhibit an enzyme. Such a model could guide the synthesis of new derivatives with enhanced potency. For example, a 3D-QSAR model was developed for a series of O-biphenyl carbamates to understand their affinity for the CB1 receptor. nih.gov
Analysis of Molecular Descriptors Influencing Carbamate Reactivity and Stability
The choice of molecular descriptors is a critical step in QSAR modeling. These descriptors can be broadly classified into several categories, including:
Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and HOMO/LUMO energies. nih.gov
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, such as the logarithm of the partition coefficient (logP).
Topological descriptors: These are numerical indices derived from the 2D representation of the molecule.
By analyzing the contribution of different descriptors to the QSAR model, it is possible to identify the key molecular features that influence the biological activity. For instance, the analysis might reveal that the electrophilicity of the carbamate carbonyl carbon is a critical factor for enzyme inhibition. nih.gov This information can then be used to rationally design new compounds with optimized properties.
Theoretical Considerations of Prodrug Design Incorporating Carbamate Linkages (Chemical principles, not specific clinical data)
A prodrug is an inactive or less active compound that is converted into an active drug in the body through enzymatic or chemical reactions. nih.gov The carbamate linkage is a versatile functional group that has been widely used in prodrug design to improve the pharmacokinetic properties of drugs containing amine, hydroxyl, or carboxyl groups. nih.govacs.orgnih.gov
The chemical principle behind the use of carbamate linkages in prodrugs is their relative stability in vitro and their susceptibility to enzymatic cleavage in vivo. nih.govacs.org Carbamates are generally more stable to chemical hydrolysis than esters, which can improve the shelf-life of a drug formulation. nih.govacs.org However, they can be cleaved by various enzymes in the body, such as esterases and cytochrome P450 enzymes, to release the active drug. nih.gov
The rate of cleavage of the carbamate bond can be modulated by modifying the structure of the carbamate. For example, substitution on the nitrogen or oxygen atom of the carbamate can influence its electronic and steric properties, thereby affecting its susceptibility to enzymatic hydrolysis. nih.govacs.org This allows for the fine-tuning of the drug release profile to achieve the desired therapeutic effect.
Metabolic Investigations of Carbamate Containing Phenylmorpholines
General Enzymatic Pathways for Carbamate (B1207046) Hydrolysis and Biotransformation
The biotransformation of compounds containing a carbamate functional group is a critical aspect of their pharmacokinetic profile. The primary and most significant metabolic pathway for carbamates is hydrolysis, a reaction that cleaves the carbamate ester bond. nih.govnih.gov This process is predominantly enzymatic and leads to the formation of an alcohol, an amine, and carbon dioxide. nih.gov
The enzymatic hydrolysis is mainly catalyzed by a diverse group of hydrolases, particularly carboxylesterases (EC 3.1.1.1), which are abundant in the liver and other tissues. nih.gov In addition to carboxylesterases, other enzymes such as acetylcholinesterases have been observed to hydrolyze certain carbamates. nih.gov While hydrolysis is the principal route, oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes can also occur, often leading to N-dealkylation or hydroxylation at other sites on the molecule before or after hydrolysis. nih.govllu.edu
The rate and extent of hydrolysis are significantly influenced by the chemical structure of the carbamate itself. The nature of the substituents on both the oxygen and nitrogen atoms of the carbamate linkage can affect the compound's susceptibility to enzymatic cleavage. nih.gov For instance, aryl carbamates often exhibit different hydrolysis rates compared to alkyl carbamates. nih.gov Following hydrolysis, the resulting amine and alcohol moieties undergo further Phase I and Phase II metabolism.
A summary of the key enzymatic pathways involved in carbamate biotransformation is presented in the table below.
| Enzyme Class | Primary Function in Carbamate Metabolism | Example Enzymes | Metabolic Outcome |
| Hydrolases (Esterases) | Catalyze the hydrolytic cleavage of the carbamate ester bond. nih.gov | Carboxylesterases, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE). nih.govnih.gov | Release of parent alcohol and an unstable carbamic acid, which decomposes to an amine and carbon dioxide. nih.gov |
| Oxidoreductases (CYP450) | Mediate oxidative reactions on the carbamate molecule. nih.gov | CYP3A4, CYP2D6, and other CYP isozymes. drugbank.com | N-dealkylation, hydroxylation of alkyl or aryl substituents, or sulfoxidation. llu.edu |
| Transferases | Catalyze the conjugation of the carbamate or its metabolites with endogenous molecules (Phase II). | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs). | Formation of more water-soluble glucuronide or sulfate (B86663) conjugates for excretion. |
In Vitro Studies on the Metabolic Stability of Phenmetrazine Carbamate Derivatives (Theoretical exploration based on general metabolic principles)
Direct metabolic studies on "this compound" are not available in published literature. However, a theoretical exploration of its metabolic stability can be conducted based on general principles of carbamate metabolism and the known metabolic pathways of the parent compound, phenmetrazine. Such in vitro studies are crucial in early drug discovery to predict a compound's in vivo half-life and clearance. researchgate.net
The metabolic stability of a this compound derivative would be assessed using various in vitro systems, such as liver microsomes, S9 fractions, or cultured hepatocytes. researchgate.netmdpi.com These systems contain the primary enzymes responsible for drug metabolism. mdpi.com The primary determinant of the metabolic fate of this compound would be the competition between two main pathways:
Hydrolysis of the Carbamate Moiety: Esterases present in the in vitro systems would likely hydrolyze the carbamate bond, releasing the parent phenmetrazine molecule. nih.gov The stability of the carbamate would be highly dependent on its specific structure. A general trend for metabolic lability suggests that aryl-OCO-NH-alkyl carbamates are among the most rapidly hydrolyzed. nih.gov
Oxidative Metabolism of the Phenylmorpholine Structure: The intact this compound could also be a substrate for CYP450 enzymes. The parent compound, phenmetrazine, is known to undergo metabolism primarily via hepatic enzymes like CYP3A and CYP2D6. drugbank.com Potential oxidative reactions could include hydroxylation of the phenyl ring or oxidation of the morpholine (B109124) ring.
The following table outlines a theoretical metabolic profile for this compound derivatives.
| Metabolic Pathway | Key Enzymes | Predicted Metabolites | Factors Influencing Stability |
| Carbamate Hydrolysis | Carboxylesterases, other esterases. nih.gov | Phenmetrazine, Alcohol/Phenol, Carbon Dioxide, Amine. | Structure of the R-groups on the carbamate nitrogen and oxygen; aryl carbamates are generally less stable than alkyl carbamates. nih.gov |
| Aromatic Hydroxylation | CYP450 enzymes (e.g., CYP2D6). drugbank.com | Hydroxylated this compound (on the phenyl ring). | Electronic properties of the phenyl ring; presence of activating or deactivating groups. |
| N-Dealkylation (if applicable) | CYP450 enzymes (e.g., CYP3A4). llu.edudrugbank.com | N-dealkylated this compound. | Size and nature of any alkyl substituent on the carbamate nitrogen. |
| Ring Oxidation | CYP450 enzymes. | Oxidized morpholine ring of this compound. | Steric accessibility and chemical reactivity of the morpholine ring. |
Strategies for Metabolite Identification and Characterization Utilizing Carbamate Derivatization in Research Settings
Identifying and characterizing the metabolites of carbamate-containing compounds is essential for understanding their complete pharmacokinetic and metabolic profile. Modern analytical techniques, particularly those combining liquid chromatography with mass spectrometry, are central to this process. researchgate.netacs.org
The primary strategy involves incubating the parent drug, such as a theoretical this compound, with an appropriate in vitro system (e.g., human liver microsomes) and analyzing the resulting mixture over time. researchgate.net High-resolution mass spectrometry (HR-MS), often coupled with tandem MS (MS/MS), allows for the detection and structural elucidation of potential metabolites. researchgate.net Analysts typically screen for predicted biotransformations, such as hydrolysis, oxidation (hydroxylation), and conjugation (glucuronidation, sulfation), by searching for their corresponding mass shifts relative to the parent compound.
In the context of carbamate analysis, chemical derivatization can be employed as a specific strategy to enhance analytical detection and confirmation, particularly for gas chromatography-mass spectrometry (GC-MS). nih.gov Carbamates themselves can be thermally labile, but their derivatization can improve volatility and stability for GC analysis. nih.gov
Common derivatization strategies applicable in research settings include:
Acylation: Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can react with the carbamate or its hydrolyzed amine metabolite, creating a more volatile derivative that is readily detectable by GC-MS with an electron capture detector (ECD) or by MS. nih.gov
Silylation: Silylating agents such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the carbamate, increasing its thermal stability and making it suitable for GC-MS analysis. nih.gov
Reaction with Xanthydrol: This reagent reacts with carbamates to form stable derivatives that can be analyzed by GC-MS, allowing for sensitive detection at trace levels. researchgate.net
These derivatization techniques are not typically used for initial screening, which is dominated by LC-MS, but are powerful tools for confirming the identity of specific metabolites or for quantitative analysis when high sensitivity is required. nih.govnih.gov
The table below summarizes key analytical and derivatization strategies.
| Technique | Application in Metabolite Identification | Advantages | Derivatization Role |
| LC-MS/MS | Primary tool for screening and identifying a broad range of Phase I and Phase II metabolites in complex biological matrices. researchgate.netacs.org | High sensitivity and specificity; provides structural information from fragmentation patterns; suitable for polar and non-volatile compounds. | Generally not required; analysis is performed on the native compounds. |
| GC-MS | Used for the analysis of volatile or semi-volatile compounds. Can be used to confirm the identity of specific metabolites. nih.gov | Excellent chromatographic resolution and established mass spectral libraries. | Often necessary to increase the volatility and thermal stability of carbamates and their metabolites through acylation or silylation. nih.gov |
| Enzymatic Hydrolysis | Used to confirm the presence of conjugate metabolites (e.g., glucuronides). | Treatment with enzymes like β-glucuronidase cleaves the conjugate, releasing the aglycone, which can be identified. | N/A - It is a sample preparation step, not a chemical derivatization for analysis. |
Advanced Research Perspectives and Future Directions in Phenmetrazine Carbamate Derivative Studies
Exploration of Novel Carbamate (B1207046) Derivatization Reagents and Techniques for Enhanced Analytical Performance
The accurate detection and quantification of phenmetrazine and its carbamate derivatives are fundamental to research. Enhancing analytical performance requires the exploration of novel derivatization strategies that improve sensitivity, selectivity, and efficiency, particularly for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analysis. nih.gov
Future investigations will likely focus on developing and applying new carbamate derivatizing agents designed specifically for LC-ESI-MS. nih.gov Reagents such as 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) have shown success in the rapid analysis of amines under mild conditions, allowing for the measurement of over 100 different analytes within 10 minutes. nih.gov Similarly, reagents like p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide (TAHS) are designed to provide very low limits of detection. nih.gov The application of such reagents to phenmetrazine would involve a pre-column derivatization step, converting the parent amine into a carbamate derivative with superior chromatographic and mass spectrometric properties. This enhances ionization efficiency and allows for more precise quantification in complex matrices. nih.gov
Another avenue involves the use of activated carbamate reagents, such as succinimido carbamates, which react readily with primary and secondary amines in mild conditions to yield urea (B33335) derivatives. researchgate.net These derivatives can be efficiently separated by reversed-phase liquid chromatography and detected with high sensitivity. researchgate.net The development of phosphazene-based derivatization reagents also offers promising alternatives, providing comparable limits of quantitation to existing sensitive reagents. nih.gov The systematic comparison of these novel reagents against traditional ones like 9-fluorenylmethyl chloroformate (FMOC-Cl) will be crucial for optimizing analytical methods for phenmetrazine carbamate studies. nih.gov Ion mobility-mass spectrometry (IM-MS) is an emerging technology that could be coupled with these derivatization strategies to separate isomers and provide an additional dimension of chemical information, further enhancing analytical performance. chromatographyonline.com
| Reagent | Abbreviation | Key Advantage | Analytical Technique | Reference |
|---|---|---|---|---|
| 3-aminopyridyl-N-hydroxysuccinimidyl carbamate | APDS | Rapid derivatization and analysis time (<10 min) | HPLC/ESI-MS/MS | nih.gov |
| p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide | TAHS | Provides very low limits of detection | LC-ESI-MS | nih.gov |
| Phosphazene-based reagent | FOSF | Sensitive with low limits of quantitation (around 80 fmol) | LC-ESI-MS | nih.gov |
| Succinimidyl carbamates | N/A | Reacts under mild conditions to form stable urea derivatives | Reversed-Phase LC | researchgate.net |
Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Chemical Characterization and Theoretical Interaction Profiling
To develop a holistic understanding of this compound's biological context, future research must integrate multi-omics and systems biology approaches. This moves beyond studying the compound in isolation to mapping its theoretical interactions within a complex biological system. A multi-omics strategy, combining proteomics, metabolomics, and genomics, can provide a comprehensive chemical and biological characterization. nih.govmdpi.com
Chemical proteomics, a powerful mass spectrometry-based affinity chromatography approach, can be used to identify proteome-wide interactions of this compound derivatives. nih.gov This technique helps to create a comprehensive small molecule-target interaction profile, which is increasingly necessary as research moves toward a systems biology perspective. nih.gov By identifying the proteins that a specific this compound analog binds to, researchers can generate hypotheses about its molecular mechanisms and biological functions. nih.govnih.gov
Integrating data from proteomics with metabolomics and transcriptomics can reveal how these interactions propagate through metabolic and signaling pathways. nih.govmdpi.com For instance, metabolome subtyping could reveal distinct metabolic signatures associated with exposure to the compound. nih.gov Systems biology then uses this multi-omics data to construct computational models, such as probabilistic graphical models or knowledge graphs, to visualize and analyze the complex network of interactions. mdpi.commdpi.com This theoretical interaction profiling can predict downstream biological effects and identify key pathways modulated by the compound, providing a deeper, system-level understanding that is impossible to achieve with traditional, non-integrative methods. mdpi.comfrontiersin.org
Development of High-Throughput Screening Methodologies for Derivatization and Analysis
To accelerate the pace of research, high-throughput screening (HTS) methodologies are essential. bmglabtech.comwikipedia.org HTS leverages robotics, automation, and advanced data processing to conduct a massive number of tests in a short period. bmglabtech.comwikipedia.org In the context of this compound, HTS can be applied to both optimize derivatization reactions and to screen libraries of novel derivatives for specific properties.
The development of an HTS workflow for derivatization would involve the use of microtiter plates where hundreds or thousands of reaction conditions (e.g., different reagents, solvents, temperatures) are tested simultaneously. wikipedia.orgsigmaaldrich.com Analysis of these reactions can be achieved using ultra-fast techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which can characterize reaction products at a rate of more than one reaction per second. nih.govresearchgate.net This allows for the rapid identification of optimal conditions for creating specific this compound derivatives.
Furthermore, HTS can be used to screen a library of synthesized this compound analogs. bmglabtech.com This process involves preparing the compound library, configuring a robotic workstation for automated sample handling, and using sensitive detectors or plate readers to measure the outcome of an assay. bmglabtech.com The primary goal of such screening is to identify "hits"—compounds that exhibit a desired property, which can then be selected for further, more detailed investigation. bmglabtech.com This combination of accelerated synthesis and direct bioassays on a single platform can significantly expedite the early stages of research and discovery. nih.govresearchgate.net
| Step | Description | Key Technologies | Reference |
|---|---|---|---|
| 1. Assay Plate / Library Preparation | Dispensing of test compounds (e.g., this compound analogs) and reagents into microtiter plates. | Liquid handling devices, robotics, compound libraries. | wikipedia.org |
| 2. Automation and Incubation | An integrated robot system transports plates between stations for reagent addition, mixing, and incubation. | Robotic arms, automated incubators. | wikipedia.org |
| 3. Detection / Readout | Automated measurement of a specific signal (e.g., fluorescence, absorbance, mass signal). | Microplate readers, DESI-MS. | bmglabtech.comnih.gov |
| 4. Data Analysis and Hit Selection | Computational analysis of large datasets to identify "hits" and perform quality control. | Data processing software, statistical analysis tools. | wikipedia.org |
Computational Design of this compound Analogs for Specific Research Probes (Theoretical, non-clinical application)
Computational chemistry and molecular modeling offer powerful tools for the rational, theoretical design of novel this compound analogs for use as specific research probes. Instead of relying on trial-and-error synthesis, computational methods can predict the properties of molecules before they are created, guiding synthetic efforts toward compounds with desired characteristics.
The process begins with the known structure of this compound. Using structure-based design techniques, researchers can model modifications to this scaffold. For example, machine learning algorithms can be trained on diverse data sources—such as molecular structures and omics profiles—to model the complex, nonlinear relationships inherent in biological systems. mdpi.com These models can then be used to predict how changes to the carbamate moiety or the phenmetrazine core will affect properties such as binding affinity to a specific protein target or cell permeability.
The goal of this theoretical design is to create a library of virtual analogs. These analogs can then be screened in silico to prioritize a smaller number of candidates for actual synthesis. This approach saves significant time and resources. The designed analogs are not intended for clinical use but rather as highly specialized molecular probes to investigate biological pathways. For example, a probe could be designed to have high affinity and selectivity for a particular monoamine transporter or receptor, allowing researchers to study the function of that specific protein within a complex biological network. researchgate.netnih.gov This aligns with the principles of chemical genetics, where small molecules are used systematically to dissect biological processes. broadinstitute.org
| Tool/Approach | Application in Analog Design | Objective | Reference |
|---|---|---|---|
| Molecular Docking | Simulates the binding of a virtual analog to the 3D structure of a target protein. | Predict binding affinity and orientation; prioritize high-affinity compounds. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between chemical structure and a specific property. | Predict the properties of unsynthesized analogs based on their structure. | mdpi.com |
| Machine Learning / AI | Integrates and learns from large, multi-modal datasets (chemical, biological). | Identify complex patterns to predict compound behavior and prioritize candidates. | mdpi.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for binding. | Design novel scaffolds that retain key interaction features. | nih.gov |
Q & A
Q. What experimental models are used to study the pharmacological effects of phenmetrazine and its derivatives?
Methodological Answer: In vivo behavioral paradigms, such as fixed-ratio (FR) schedules of reinforcement in primate or rodent models, are commonly employed. For example, within-subject designs allow assessment of phenmetrazine's effects on cocaine self-administration by comparing baseline, treatment, and combination phases (e.g., mGluR2/3 agonist co-administration) . Rodent models measure breakpoints under progressive-ratio (PR) schedules to quantify motivational effects, with statistical validation via repeated-measures ANOVA .
Q. What analytical techniques are validated for characterizing phenmetrazine carbamate’s structural and purity profiles?
Methodological Answer: High-performance liquid chromatography (HPLC) with validated reference standards ensures purity (>98%) and structural confirmation . Raman spectroscopy combined with density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) identifies characteristic vibrational peaks (e.g., 874–1,716 cm⁻¹) for carbamate derivatives, enabling structural differentiation from analogs . Mass spectrometry (LC-HRMS) detects trace phenmetrazine in complex matrices like wastewater, with validation via recovery rates and limit-of-detection thresholds .
Q. How is this compound synthesized, and what are its key structural features?
Methodological Answer: Phenmetrazine derivatives are synthesized via condensation reactions using coupling reagents like EDCI/HOBt. For example, halogenated analogs (e.g., 3-fluorophenmetrazine) incorporate morpholine rings and terminal amines, with structural confirmation via NMR and IR spectroscopy . Carbamate functional groups are introduced through carbamoylation of precursor amines, optimized for yield and stability under inert atmospheres .
Advanced Research Questions
Q. How do computational methods enhance the study of carbamate derivatives’ biological activity?
Methodological Answer: Molecular docking and dynamics simulations predict binding modes to targets like α-glucosidase (α-Glc), guiding experimental validation. For example, carbamate derivatives’ inhibitory activity is computationally ranked before in vitro assays, reducing false positives . DFT calculations correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental Raman spectra, enabling rapid structural identification .
Q. What strategies resolve contradictory data on phenmetrazine’s effects in behavioral studies?
Methodological Answer: Contradictions in cocaine choice paradigms (e.g., dose-dependent suppression vs. nonsignificant trends) are addressed via:
- Dose-response curves to identify therapeutic windows (e.g., 0.1–0.32 mg/kg/h in primates) .
- Behavioral economics frameworks to distinguish satiety effects from true motivational changes .
- Plasma concentration monitoring (via LC-HRMS) to correlate pharmacokinetics with behavioral outcomes .
Q. How can immunoassays and nanomaterials improve detection of carbamate derivatives in biological samples?
Methodological Answer: Nanomaterial-based immunosensors (e.g., carbon/magnetic nanoparticles functionalized with monoclonal antibodies) detect carbamates at sub-ppb levels. Validation includes:
Q. What methodologies assess the carcinogenic risk of carbamate derivatives, extrapolated from ethyl carbamate data?
Methodological Answer: Risk assessment frameworks for ethyl carbamate (classified as Group 2A carcinogen) involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
